1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one is a synthetic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The octylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Omeprazole: An imidazole-based proton pump inhibitor used to treat gastric acid-related disorders.
Thiabendazole: An imidazole derivative with antihelmintic activity.
Uniqueness: 1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of the octylamino group, which can significantly influence its chemical properties and potential applications. This structural feature sets it apart from other imidazole derivatives and can lead to distinct biological activities and industrial applications.
Properties
CAS No. |
88723-18-6 |
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Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-[2-(octylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-14-13-15-10-12(16-13)11(2)17/h10H,3-9H2,1-2H3,(H2,14,15,16) |
InChI Key |
FIAAGNQZRRMOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
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